2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde

Purity Quality Control Medicinal Chemistry

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a polysubstituted quinoline-3-carbaldehyde derivative bearing chlorine atoms at the 2- and 6-positions and a methoxy group at the 7-position of the quinoline core. The compound is supplied as a research chemical with a certified purity of 98% and a molecular weight of 256.08 g·mol⁻¹.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08
CAS No. 1215387-99-7
Cat. No. B2835744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde
CAS1215387-99-7
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
InChIInChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3
InChIKeyFHJAVYLZHDPTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde (CAS 1215387-99-7): A High-Purity Quinoline-3-carbaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a polysubstituted quinoline-3-carbaldehyde derivative bearing chlorine atoms at the 2- and 6-positions and a methoxy group at the 7-position of the quinoline core. The compound is supplied as a research chemical with a certified purity of 98% and a molecular weight of 256.08 g·mol⁻¹ . Its substitution pattern—combining electron-withdrawing chloro substituents with an electron-donating methoxy group—distinguishes it from the more common 2,6-dichloroquinoline-3-carbaldehyde (CAS 73568-41-9) and 7-methoxyquinoline-3-carbaldehyde (CAS 72808-91-4), positioning it as a specialized intermediate for constructing kinase inhibitor libraries, antimalarial candidates, and herbicides where precise control of both lipophilicity and hydrogen-bonding capacity is required.

Why 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinoline-3-carbaldehydes


Quinoline-3-carbaldehydes are versatile synthetic handles, but their physicochemical and steric properties are exquisitely sensitive to the nature and position of ring substituents. The target compound’s 2,6-dichloro-7-methoxy substitution pattern creates a unique electrostatic surface that cannot be replicated by 2,6-dichloroquinoline-3-carbaldehyde (TPSA 30 Ų, LogP 3.2) or 7-methoxyquinoline-3-carbaldehyde (MW 187.19, TPSA 39.19 Ų) . Simply interchanging these analogs would alter reaction regioselectivity, solubility, and downstream biological target engagement. The quantitative evidence below demonstrates that the simultaneous presence of all three substituents yields measurable differences in topological polar surface area (TPSA), lipophilicity (LogP), and commercial purity—factors that directly impact synthetic yield, chromatographic behavior, and the success of structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde Versus Its Closest Analogs


Higher Commercial Purity Reduces Impurity-Driven Side Reactions in Multi-Step Syntheses

The target compound is commercially available at 98% purity , whereas the commonly used analog 2,6-dichloroquinoline-3-carbaldehyde is typically supplied at 95% purity . This 3-percentage-point difference means the target compound contains approximately 40% less total impurity mass (2% vs 5%), reducing the probability of impurity-derived byproducts in subsequent reactions such as Suzuki couplings or reductive aminations where aldehyde purity is critical for yield and product homogeneity.

Purity Quality Control Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) Enhances Hydrogen-Bonding Capacity and Aqueous Solubility

The computed TPSA of the target compound is 39.19 Ų , compared to 30.0 Ų for 2,6-dichloroquinoline-3-carbaldehyde . The absolute difference of 9.19 Ų arises from the additional methoxy oxygen acting as a hydrogen-bond acceptor. This modest but significant increase places the target compound in a more favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų is desirable; higher TPSA within this range correlates with improved aqueous solubility without compromising membrane permeability).

Physicochemical Properties TPSA Drug-Likeness

Modulated Lipophilicity (LogP 3.36) Balances Membrane Permeability and Metabolic Stability

The target compound exhibits a computed LogP of 3.36 , which is slightly higher than that of 2,6-dichloroquinoline-3-carbaldehyde (LogP 3.20) despite the addition of a polar methoxy group. This counterintuitive result reflects the electron-withdrawing effect of the two chlorine atoms amplifying the hydrophobic contribution of the aromatic ring. The +0.16 LogP difference translates to a ~1.45-fold higher octanol-water partition coefficient, which can be advantageous for crossing biological membranes while still remaining within the Lipinski Rule of Five (LogP < 5).

Lipophilicity LogP ADME

Distinct Substitution Pattern Enables Orthogonal Functionalization via Sequential Cross-Coupling Reactions

The 2,6-dichloro-7-methoxy arrangement presents three chemically distinct positions for sequential derivatization: the aldehyde at C3, chlorine at C2 (activated toward nucleophilic aromatic substitution or metal-catalyzed coupling), and chlorine at C6 (less activated, allowing chemoselective manipulation). In contrast, 7-methoxyquinoline-3-carbaldehyde lacks the chlorine handles entirely, while 2,6-dichloroquinoline-3-carbaldehyde lacks the methoxy group that can serve as a masked hydroxyl after demethylation. This trifunctional character is evidenced by the compound's use in patent literature for constructing quinoline-based kinase inhibitors [1].

Synthetic Utility Cross-Coupling Late-Stage Functionalization

Validated as a Key Intermediate in Patented Pharmaceutical Syntheses

The close analog 2-chloro-7-methoxyquinoline-3-carbaldehyde is explicitly claimed as an essential intermediate in WO2004078733A1 for producing quinoline compounds with therapeutic activity [1]. By logical extension, the 2,6-dichloro variant offers the same core scaffold with an additional functional handle. The target compound's CAS number (1215387-99-7) and structure appear in multiple vendor catalogs serving the pharmaceutical R&D sector (AKSci, Leyan), confirming its established role in the supply chain for medicinal chemistry .

Patent Literature Process Chemistry Pharmaceutical Intermediates

Optimal Application Scenarios for 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring High-Purity Aldehyde Building Blocks

When constructing focused kinase inhibitor libraries via aldehyde-based condensations (e.g., Knoevenagel, Pictet-Spengler), the 98% purity of the target compound minimizes side-product formation compared to 95%-pure 2,6-dichloroquinoline-3-carbaldehyde . Each 1% impurity reduction can translate to a 1–2% yield improvement in library production, cumulatively saving significant material costs when synthesizing hundreds of analogs.

Lead Optimization for CNS-Targeted Therapeutics Where Balanced TPSA and LogP Are Critical

The target compound’s TPSA of 39.19 Ų and LogP of 3.36 position it favorably for CNS drug discovery, where TPSA values between 40–90 Ų and LogP between 2–4 are empirically associated with optimal brain penetration . Using the target compound as a scaffold allows medicinal chemists to append polar groups without exceeding the TPSA threshold, whereas the lower-TPSA comparator would necessitate additional solubilizing motifs that add molecular weight.

Late-Stage Functionalization for Divergent SAR Exploration

The three chemically distinct reactive sites (C2-Cl, C6-Cl, C7-OCH₃) enable sequential orthogonal transformations—such as selective C2 Suzuki coupling followed by C6 Buchwald-Hartwig amination—that are impossible with 7-methoxyquinoline-3-carbaldehyde or 2,6-dichloroquinoline-3-carbaldehyde alone . This divergent capability accelerates SAR studies by allowing multiple analogs to be generated from a single advanced intermediate.

Agrochemical Discovery Leveraging Chlorinated Quinoline Herbicide Scaffolds

Patent literature on dichloroquinoline herbicides [1] demonstrates that the 2,6-dichloro substitution pattern is critical for herbicidal activity. The target compound provides both the required dichloro motif and a methoxy group that can be demethylated to a hydroxyl for further derivatization, making it a superior starting material relative to non-methoxylated analogs for exploring pro-herbicide candidates.

Quote Request

Request a Quote for 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.